Tau Peptide (298-312) Trifluoroacetate is a synthetic peptide derived from the tau protein, specifically representing a segment of its sequence. Tau proteins are crucial for stabilizing microtubules in neurons, and their aggregation is associated with neurodegenerative diseases such as Alzheimer's disease. The trifluoroacetate form is commonly used in research due to its solubility and stability in various biochemical assays.
The peptide is synthesized through solid-phase peptide synthesis, a widely adopted method for producing peptides with high purity and yield. It is commercially available from various suppliers, including AbMole BioScience, which provides detailed specifications regarding its chemical properties and applications in research.
Tau Peptide (298-312) Trifluoroacetate falls under the category of neurobiological research compounds. It is classified as a synthetic peptide and is often utilized in studies focusing on tau protein interactions, aggregation mechanisms, and potential therapeutic interventions for tauopathies.
The synthesis of Tau Peptide (298-312) Trifluoroacetate typically involves solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain attached to an insoluble resin. This method allows for precise control over the sequence and structure of the peptide.
The molecular formula for Tau Peptide (298-312) Trifluoroacetate is . The structure consists of a sequence of amino acids that contribute to its bioactivity and interaction with microtubules.
Tau Peptide (298-312) can participate in various biochemical reactions, particularly those involving interactions with metal ions or other proteins. Its reactivity can be influenced by post-translational modifications that occur naturally in tau proteins.
The mechanism of action of Tau Peptide (298-312) involves its role in stabilizing microtubules through binding interactions that prevent disassembly and promote structural integrity within neuronal cells.
Tau Peptide (298-312) Trifluoroacetate has several applications in scientific research:
By understanding the properties and behaviors of Tau Peptide (298-312), researchers can gain insights into the fundamental processes governing tau-related pathologies and develop strategies for intervention in neurodegenerative diseases.
The Tau (298-312) sequence is critically positioned within a domain implicated in the prion-like propagation of pathological tau aggregates. This peptide encompasses the SVQIVYK nucleation core (residues 306-311), which drives the formation of β-sheet-rich amyloid structures characteristic of neurofibrillary tangles. Experimental models demonstrate that this hexapeptide motif exhibits high fibrillization propensity and acts as a seed for corrupting native tau protein into pathological conformers [3] [4].
Mechanistically, extracellular Tau (298-312) aggregates can be internalized by neurons via endocytosis, where they template the misfolding of endogenous tau. This process mirrors the self-perpetuating propagation observed in prion diseases. In ischemic models of Alzheimer's disease, hippocampal CA3 neurons exhibit significant upregulation of receptors involved in tau aggregate internalization (RAGE) during acute phases (7-30 days post-ischemia), coinciding with enhanced pathological tau spread [2]. Strain diversity in tauopathies correlates with distinct conformational populations of tau peptides, where subtle structural variations in core domains like 298-312 dictate fibril morphology, cellular tropism, and disease phenotype [4] [7].
Table 1: Prion-like Propagation Mechanisms Involving Tau (298-312)
Mechanistic Process | Experimental Evidence | Pathological Consequence |
---|---|---|
Seeding Competence | In vitro fibrillization assays show rapid aggregation of SVQIVYK-containing peptides | Nucleation of insoluble fibrils resembling neurofibrillary tangles |
Neuronal Internalization | RAGE-dependent uptake demonstrated in hippocampal CA3 neurons following ischemia | Cell-to-cell transmission of pathological tau conformers |
Strain Specification | Distinct conformers of Tau (298-312) produce unique fibril structures in cryo-EM | Clinicopathological heterogeneity in Alzheimer's and FTLD-tau |
The Tau (298-312) sequence facilitates neuronal uptake through specific interactions with low-density lipoprotein receptor-related protein 1 (LRP1), a key endocytic receptor. Structural analysis reveals that the PGGGS motif (residues 301-305) within this peptide adopts a hairpin conformation that docks into the ligand-binding domains of LRP1. This interaction triggers clathrin-dependent endocytosis, enabling efficient cellular internalization [2] [6] .
Comparative studies demonstrate that Tau (298-312) exhibits significantly higher LRP1 binding affinity (Kd ≈ 6.0 μM) than other tau domains or control proteins. When conjugated to fluorescent reporters, peptides containing the 298-312 sequence show twice the internalization efficiency of other tau fragments in U2OS cellular models. Crucially, LRP1 silencing abolishes this differential uptake, confirming the receptor-specific mechanism. This endocytic pathway is particularly relevant in the hippocampal CA3 region, where LRP1 expression increases chronically (1-24 months post-ischemia), potentially facilitating long-term tau propagation in neurodegenerative contexts [2] .
The trifluoroacetate formulation enhances peptide solubility without altering the receptor-binding interface, making Tau (298-312) Trifluoroacetate particularly valuable for studying internalization kinetics. This efficient LRP1-mediated entry mechanism distinguishes Tau (298-312) from tau fragments lacking the PGGGS motif and explains its enhanced cytopathogenic potential in neuronal models [6] .
Table 2: LRP1-Mediated Endocytosis Parameters of Tau (298-312)
Binding Parameter | Value | Experimental System |
---|---|---|
Dissociation Constant (Kd) | 6.0 μM | Equilibrium dialysis with tubulin dimer |
Binding Site Occupancy (n) | 0.12 sites per tubulin | Fluorescence quantification |
Internalization Efficiency | 2-fold higher than control tau peptides | FITC-labeled U2OS cellular assay |
Inhibition by CPZ | >50% reduction | Chlorpromazine-treated cells |
The Tau (298-312) sequence contains a critical immunogenic epitope within the microtubule-binding domain, spanning residues 298-312. Active immunization studies with full-length tau protein identify this region as a dominant antibody recognition site. Antibodies raised against this epitope demonstrate high affinity for pathological tau aggregates in Alzheimer's brain sections, confirming its exposure in disease-associated conformations [9].
Structural analyses reveal that this peptide encompasses the junction between the proline-rich domain and the second microtubule-binding repeat. Within this segment, residues 306-311 (VQIVYK) form the core of a β-hairpin structure that becomes exposed during tau misfolding. This structural transition creates a neoantigenic surface not accessible in native, microtubule-bound tau. Antibodies targeting this epitope effectively block tau aggregation in cellular models and reduce pre-existing pathology in transgenic mouse brains, suggesting therapeutic potential [5] [9].
The 298-312 sequence also plays dual roles in physiological microtubule interaction and pathological aggregation. Biophysical studies demonstrate that the PGGGSVQIV segment (residues 301-309) inserts into the taxol-binding pocket of β-tubulin, mimicking taxol's stabilizing function. This interaction is mediated through a conserved PGGG molecular hook mechanism. Pathological hyperphosphorylation at adjacent sites (e.g., Ser305) disrupts this interaction, promoting dissociation from microtubules and facilitating aggregation through exposure of the hydrophobic VQIVYK core [5] [6].
Table 3: Pathologically Relevant Epitopes Within Tau Microtubule-Binding Domain
Epitope Location | Sequence | Pathological Significance |
---|---|---|
R1-Interrepeat (269-284) | VRSKIGSLDNITHVPGGG | Low immunogenicity in Alzheimer's models |
R2-Interrepeat (298-312) | PGGGSVQIVYKPVDLS | High-affinity antibody target in active immunization |
R3 (330-345) | GSKIGSLDNITHVPGGG | Involved in 4R-tau specific aggregation |
C-Terminal (427-438) | TPSLPTPPTREPK | Reduces neuroinflammation when targeted |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7